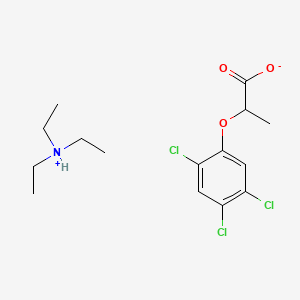

Silvex triethylamine salt

Description

Properties

CAS No. |

53404-74-3 |

|---|---|

Molecular Formula |

C15H22Cl3NO3 |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |

InChI |

InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |

InChI Key |

LYUDCJMUDDMOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies

Chemical Synthesis Pathways of Phenoxy Acid Triethylamine (B128534) Salts

The synthesis of Silvex triethylamine salt is a specific example of the broader class of reactions involving phenoxy acids and amines. These reactions are fundamental in organic chemistry and are widely used to modify the properties of acidic compounds for various applications.

The formation of this compound is an acid-base reaction. Silvex, which is the common name for 2-(2,4,5-trichlorophenoxy)propionic acid, possesses a carboxylic acid functional group (-COOH). This group can donate a proton (H⁺). Triethylamine (N(CH₂CH₃)₃) is a tertiary amine and acts as a base, accepting the proton with its lone pair of electrons on the nitrogen atom. wikipedia.orgbdmaee.net This transfer of a proton from the carboxylic acid to the amine results in the formation of an ionic salt: the triethylammonium (B8662869) cation ([HN(CH₂CH₃)₃]⁺) and the carboxylate anion of Silvex. google.comcdc.gov The reaction rapidly proceeds to form the this compound. google.com

This process is distinct from esterification, another common reaction for carboxylic acids. Esterification involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester (-COOR) and water. However, bases like triethylamine can be used to promote esterification when starting from more reactive acid derivatives, such as acyl chlorides. wikipedia.orgchemical-product.com In that context, the base neutralizes the HCl byproduct. wikipedia.orgbdmaee.net Aromatic carboxylic acid herbicides are frequently converted into salt or ester forms to enhance their solubility in specific solvents. google.com

Triethylamine (TEA) is a versatile and commonly employed reagent in organic synthesis, serving primarily as a non-nucleophilic base and a catalyst. chemical-product.comwisdomlib.org Its applications are extensive, ranging from the synthesis of pharmaceuticals to polymers. bdmaee.net

As a base, one of its principal roles is to act as an acid scavenger or neutralizer. wikipedia.org In reactions that produce acidic byproducts, such as the formation of esters or amides from acyl chlorides, triethylamine reacts with the generated hydrogen chloride (HCl) to form the stable and non-reactive salt, triethylamine hydrochloride. wikipedia.orgbdmaee.net This prevents the acid from causing unwanted side reactions or degrading sensitive products.

Triethylamine also functions as a catalyst in various transformations. nus.edu.sg It is known to catalyze the formation of polyurethane foams and epoxy resins. wikipedia.orgchemical-product.com Its basicity allows it to deprotonate substrates, activating them for subsequent reactions. For example, it can facilitate dehydrohalogenation reactions to form alkenes and is used in Swern oxidations. wikipedia.orgnus.edu.sg In the context of phenoxy acid chemistry, it serves as the base to form the corresponding amine salt, as seen with Silvex. wikipedia.org

Advanced Spectroscopic Characterization Techniques for Synthetic Products

The structural confirmation of newly synthesized compounds like this compound relies on modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present. farmaciajournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the successful salt formation by showing characteristic changes in the chemical shifts of nuclei near the reaction centers.

In the ¹H NMR spectrum, the formation of the triethylammonium cation from triethylamine leads to a significant downfield shift of the signals corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom. researchgate.net This is due to the deshielding effect of the newly acquired positive charge on the nitrogen. Furthermore, a new signal corresponding to the ammonium (B1175870) proton (N⁺-H) would appear, although its visibility can depend on the solvent used; deuterated aprotic solvents like DMSO-d₆ are often preferred to observe such exchangeable protons. researchgate.net The signals for the protons on the Silvex moiety would remain largely unchanged, except for the disappearance of the acidic proton from the carboxylic acid group.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the ethyl groups in triethylamine, particularly the -CH₂- carbons, would shift downfield upon protonation. researchgate.net Comparing the spectra of the starting materials with the final product provides definitive evidence of salt formation. researchgate.netfrontiersin.orgnih.gov

Table 1: Hypothetical ¹H NMR Data Comparison for Silvex and this compound

| Compound | Functional Group | Proton | Hypothetical Chemical Shift (δ, ppm) | Key Observation |

| Silvex | Carboxylic Acid | -COOH | 10.0 - 13.0 (broad) | Signal disappears upon salt formation. |

| Triethylamine | -N-CH₂-CH₃ | ~2.5 (quartet) | ||

| This compound | Triethylammonium | -N⁺-H | 7.0 - 9.0 (variable) | Appearance of new ammonium proton signal. |

| Triethylammonium | -N⁺-CH₂-CH₃ | ~3.1 (quartet) | Downfield shift compared to neutral triethylamine. | |

| Carboxylate | - | - | Absence of the carboxylic acid proton signal. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The conversion of Silvex to its triethylamine salt results in a distinct and easily interpretable change in the IR spectrum. frontiersin.orgnih.gov

The spectrum of the parent acid, Silvex, is characterized by:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A sharp, strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the acid.

Upon formation of the this compound, these key peaks are replaced by new ones:

The broad O-H band disappears completely.

The C=O stretching band disappears and is replaced by two new bands: a strong, sharp asymmetrical stretching band for the carboxylate anion (COO⁻) around 1550-1620 cm⁻¹ and a weaker, symmetrical stretching band around 1380-1420 cm⁻¹.

A broad absorption band may appear above 3000 cm⁻¹ corresponding to the N⁺-H stretching of the triethylammonium cation. researchgate.net

Changes in the C-N stretching vibrations of triethylamine are also observed upon protonation. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Group Analysis

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Compound |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Silvex |

| Carbonyl | C=O stretch | 1700 - 1730 (strong) | Silvex |

| Carboxylate | COO⁻ (asymmetric stretch) | 1550 - 1620 (strong) | This compound |

| Carboxylate | COO⁻ (symmetric stretch) | 1380 - 1420 | This compound |

| Triethylammonium | N⁺-H stretch | >3000 (broad) | This compound |

Derivatization Strategies for Enhanced Analytical and Mechanistic Investigations

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. numberanalytics.comchromatographyonline.com For phenoxy acid herbicides like Silvex, derivatization is often a crucial sample preparation step, particularly for analysis by gas chromatography (GC). iaea.orgamericanlaboratory.com The salt form, this compound, is ionic and non-volatile, making it unsuitable for direct GC analysis.

The primary goal of derivatizing phenoxy acids is to increase their volatility and thermal stability. chromatographyonline.comamericanlaboratory.com This is typically achieved by converting the polar carboxylic acid group into a less polar and more volatile ester. tandfonline.com This conversion improves chromatographic peak shape, reduces tailing, and enhances detection sensitivity. researchgate.net

Common derivatization strategies for phenoxy acids include:

Esterification: This is the most common approach. The acid is converted to its methyl, ethyl, or other alkyl ester. Reagents used for this purpose include diazomethane, methanol (B129727) with an acid catalyst (e.g., H₂SO₄ or BF₃), and methyl iodide. iaea.orgamericanlaboratory.com

Silylation: This reaction replaces the acidic proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). numberanalytics.comresearch-solution.com Silylated derivatives are highly volatile and thermally stable. research-solution.com

Pentafluorobenzylation: For highly sensitive detection using an electron capture detector (ECD), phenoxy acids can be converted to their pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBBr). americanlaboratory.comnih.gov

These derivatization reactions make it possible to accurately quantify trace levels of herbicides like Silvex in complex environmental samples. iaea.orgnih.gov

Table 3: Summary of Derivatization Strategies for Phenoxy Acid Analysis

| Strategy | Reagent(s) | Derivative Formed | Purpose/Advantage | Reference(s) |

| Methylation | Diazomethane; Methanol/H₂SO₄; Methyl Iodide | Methyl Ester | Increases volatility for GC analysis. | iaea.orgamericanlaboratory.com |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Produces highly volatile and stable derivatives for GC-MS. | numberanalytics.comresearch-solution.com |

| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Enhances sensitivity for Electron Capture Detection (ECD). | americanlaboratory.comnih.gov |

| Alkylation | Ethyl Iodide with a base | Ethyl Ester | Alternative to methylation for creating volatile esters. | nih.gov |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, driven by chemical and physical factors, plays a significant role in the initial breakdown of silvex in the environment. The primary mechanisms include hydrolysis and photodegradation.

Hydrolysis is a chemical process where water reacts with a substance, leading to its decomposition. While specific hydrolysis kinetics for the triethylamine (B128534) salt are not extensively detailed in the reviewed literature, the ester forms of similar phenoxy herbicides are known to undergo hydrolysis to their corresponding acid forms. archive.org For silvex triethylamine salt, the dissociation into the silvex acid is a rapid initial step. usda.gov The persistence of the resulting silvex acid is then subject to further degradation processes.

The primary transformation product of the initial dissociation is the silvex acid, 2-(2,4,5-trichlorophenoxy)propionic acid, and triethylamine. usda.govnih.gov Further abiotic degradation of the silvex acid can lead to the formation of various intermediates. One of the key transformation products identified from the breakdown of the related compound 2,4,5-T is 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). pageplace.de It is plausible that similar cleavage of the ether linkage in silvex would also yield 2,4,5-TCP.

Table 1: Abiotic Transformation Products of Silvex

| Initial Compound | Transformation Process | Key Transformation Product(s) |

|---|---|---|

| This compound | Dissociation | 2-(2,4,5-trichlorophenoxy)propionic acid (Silvex acid), Triethylamine |

| Silvex Acid | Potential Hydrolysis/Degradation | 2,4,5-trichlorophenol (2,4,5-TCP) |

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant pathway for the degradation of many pesticides on soil surfaces and in water. researchgate.net For phenoxy herbicides like silvex, photodecomposition in aqueous solutions can be a key dissipation mechanism.

Biotic Transformation Processes Mediated by Environmental Microorganisms

The biodegradation of silvex by soil and water microorganisms is a critical process in its ultimate removal from the environment. researchgate.net A diverse range of bacteria and fungi possess the enzymatic machinery to break down this herbicide. nih.gov

Microbial degradation of phenoxyalkanoic acid herbicides like silvex can occur under both aerobic and anaerobic conditions. pageplace.de In many cases, the initial step involves the cleavage of the side chain from the aromatic ring. pageplace.de For instance, in the anaerobic degradation of the related 2,4,5-T, it is rapidly converted to 2,4,5-trichlorophenol (2,4,5-TCP). pageplace.de This is a likely initial step for silvex as well.

Following the formation of 2,4,5-TCP, further degradation often proceeds through sequential reductive dechlorination, where chlorine atoms are removed one by one. pageplace.de For example, 2,4,5-TCP can be dechlorinated to 3,4-dichlorophenol (B42033) and then to 4-chlorophenol. pageplace.de In some microbial systems, the initial attack can be reductive dehalogenation of the parent molecule itself. For instance, 2,4,5-T has been observed to be dehalogenated to 2,5-dichlorophenoxyacetic acid. pageplace.de

The complete mineralization of these compounds to carbon dioxide and water is possible, particularly under aerobic conditions. researchtrend.net However, under certain conditions, intermediate metabolites may persist in the environment. pageplace.de

Table 2: Microbial Metabolites of Silvex Degradation

| Parent Compound | Condition | Key Metabolites |

|---|---|---|

| Silvex (2-(2,4,5-trichlorophenoxy)propionic acid) | Anaerobic/Aerobic | 2,4,5-trichlorophenol (2,4,5-TCP) |

| 2,4,5-trichlorophenol (2,4,5-TCP) | Anaerobic | 3,4-dichlorophenol, 4-chlorophenol |

| Silvex (2-(2,4,5-trichlorophenoxy)propionic acid) | Anaerobic | 2,5-dichlorophenoxypropionic acid |

The microbial breakdown of chlorinated herbicides like silvex is facilitated by specific enzyme systems. nih.gov In Pseudomonas cepacia AC1100, a strain capable of degrading 2,4,5-T, the enzyme(s) responsible for converting 2,4,5-T to 2,4,5-TCP appear to be constitutively expressed, meaning they are always present in the cell. nih.gov However, the enzymes that further dechlorinate 2,4,5-TCP are inducible and are synthesized in the presence of 2,4,5-TCP itself. nih.gov

A variety of enzymes are implicated in the degradation of chlorinated aromatic compounds, including:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage.

Dehalogenases: These enzymes are crucial for removing chlorine atoms from the aromatic ring, a key step in detoxification and further degradation. nih.gov

Esterases and Hydrolases: These enzymes can be involved in the initial cleavage of the ether linkage in phenoxy herbicides. nih.gov

Cytochrome P450 monooxygenases: This large family of enzymes is involved in a wide range of oxidative metabolic reactions. nih.gov

The specific enzymatic pathways can vary between different microbial species and are influenced by environmental conditions.

Environmental Persistence and Transport Phenomena

The persistence of silvex in the environment is a function of the degradation rates discussed above. In general, phenoxy herbicides are considered to have limited persistence in soil, with breakdown occurring over weeks to months. forestresearch.gov.uk However, factors such as soil type, temperature, moisture, and microbial activity can significantly influence its half-life.

The transport of silvex is largely governed by its solubility in water and its adsorption to soil particles. As a salt, silvex triethylamine is water-soluble, which can increase its potential for leaching through the soil profile and contaminating groundwater. solubilityofthings.com However, the silvex acid, once dissociated, can adsorb to soil organic matter and clay particles, which would retard its movement. The extent of adsorption is influenced by soil pH, with greater adsorption occurring at lower pH values. The potential for runoff from treated areas also contributes to its transport into aquatic systems.

Studies on the related herbicide 2,4,5-T have shown that under certain conditions, it does not accumulate in soil and degrades over time. usda.gov However, the persistence of transformation products, such as the chlorinated phenols, can also be of environmental concern. pageplace.de

Adsorption and Desorption Dynamics at Soil-Water Interfaces

The interaction of Silvex with soil and sediment particles is a primary factor controlling its concentration in the aqueous phase and, consequently, its bioavailability and mobility. Adsorption, the process by which the chemical binds to soil colloids, and desorption, its release back into the soil solution, are critical to its environmental persistence.

Silvex has been found to be very well adsorbed to soil particles. epa.gov The degree of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A reported Koc value for Silvex is 2600, which indicates strong adsorption and limited mobility. epa.gov This high affinity for soil components, particularly organic matter and clay minerals, means that once applied, a significant portion of the herbicide is retained in the upper soil layers. ucanr.edu

The key factors influencing the adsorption and desorption of phenoxy herbicides like Silvex include:

Soil Organic Matter: Higher organic matter content generally leads to greater adsorption, as these materials provide numerous binding sites. ucanr.edunih.gov

Clay Content and Type: The mineral fraction of the soil, especially clay particles, offers surfaces for adsorption. ucanr.edu

Soil pH: The pH of the soil solution affects the chemical form of the herbicide. As an acidic herbicide, Silvex is more likely to be in its anionic (negatively charged) form in neutral to alkaline soils, which can influence its attraction to soil colloid surfaces. ucanr.edu

Herbicide Formulation: The form of the phenoxy herbicide—whether an acid, salt, or ester—influences its interaction with soil and sediments. oregonstate.edu The triethylamine salt form is water-soluble, but upon release in the environment, it dissociates to the Silvex acid, which is the primary form that interacts with soil colloids.

While strong adsorption limits the amount of Silvex in the water phase at any given time, desorption can occur, leading to a slow and prolonged release of the herbicide back into the soil solution. oregonstate.edu This dynamic equilibrium means that sediments in aquatic systems can act as a reservoir for the herbicide, gradually releasing it over time. oregonstate.edu

Table 1: Adsorption Characteristics of Silvex in Soil

| Parameter | Value/Description | Implication | Reference |

| Soil Adsorption | Reported as "very well adsorbed to essentially completely adsorbed" | Low potential for leaching; high retention in topsoil. | epa.gov |

| Koc Value | 2600 mL/g | Strong binding to soil organic carbon, indicating low mobility. | epa.gov |

| Primary Adsorbents | Soil organic matter, clay colloids | Soils rich in these components will retain Silvex more effectively. | ucanr.edu |

| Desorption | Slow release from soil/sediment particles | Can lead to long-term presence in the environment at low concentrations. | oregonstate.edu |

Leaching Potentials and Subsurface Mobility in Various Soil Types

Leaching is the process by which a chemical is transported downwards through the soil profile with percolating water. The potential for Silvex to leach into groundwater is primarily determined by its strong adsorption to soil particles.

Due to its high Koc value, Silvex is not expected to leach significantly. epa.gov The strong binding to soil organic matter and clays (B1170129) effectively immobilizes the compound in the upper soil horizons. epa.govucanr.edu Therefore, under typical environmental conditions, the risk of groundwater contamination from Silvex via leaching is considered low. epa.gov

However, several factors can influence the subsurface mobility of any herbicide:

Soil Texture: Coarse-textured soils, such as sands, have lower organic matter and clay content and larger pore spaces, which can permit faster water percolation and potentially greater leaching compared to fine-textured clay soils. awsjournal.orgresearchgate.net

Rainfall and Irrigation: The amount and intensity of rainfall or irrigation following application can affect herbicide movement. researchgate.net Heavy precipitation can increase the potential for downward movement, although the strong adsorption of Silvex mitigates this effect.

Surface Runoff: While leaching through the soil profile is limited, Silvex may be transported from treated fields via surface runoff, particularly when bound to eroded soil particles. epa.gov

Herbicide Formulation: The mobility of a herbicide can be influenced by its formulation. For the related compound triclopyr, the butoxyethyl ester form has a lower soil adsorption capacity and thus a greater potential for surface-water runoff compared to the triethylamine salt form. alt2tox.org This suggests that the salt form of phenoxy herbicides like Silvex is generally less mobile.

Studies comparing different herbicides have shown that mobility is inversely related to adsorption. ucanr.edu For instance, the herbicide Picloram is known to be significantly more mobile than 2,4,5-T (a closely related phenoxy herbicide) precisely because it is less strongly adsorbed to soil. epa.gov

Table 2: Factors Influencing Leaching Potential of this compound

| Factor | Influence on Leaching | Expected Outcome for Silvex | Reference |

| Soil Adsorption (Koc) | High Koc reduces leaching. | Low leaching potential due to strong adsorption. | epa.govucanr.edu |

| Soil Texture | Higher leaching in sandy soils; lower in clay soils. | Leaching would be minimal across most soil types, but especially low in clay and high-organic matter soils. | awsjournal.orgresearchgate.net |

| Organic Matter Content | High organic matter decreases leaching. | Reduced mobility in soils with high organic content. | ucanr.edunih.gov |

| Rainfall/Irrigation | High water input can increase leaching. | Potential for movement is highest during heavy rain events, but strong adsorption remains the limiting factor. | researchgate.net |

| Primary Transport Pathway | Leaching vs. Runoff | Movement is more likely to occur via runoff of soil particles than by leaching through the soil profile. | epa.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques and Method Development for Trace Analysis

Trace analysis of Silvex triethylamine (B128534) salt is critical for environmental monitoring and residue analysis. Method development focuses on achieving low limits of detection (LOD) and quantification (LOQ), high selectivity to minimize interference from matrix components, and robust, reproducible results. This often involves extensive sample preparation to extract and concentrate the analytes prior to instrumental analysis.

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. colostate.eduresearchgate.net While the triethylamine component of the salt is inherently volatile, the Silvex acid is not and requires chemical modification—a process known as derivatization—to increase its volatility for GC analysis. colostate.eduamericanlaboratory.comlibretexts.org

Headspace gas chromatography (HS-GC) is the preferred method for analyzing volatile organic compounds like triethylamine in solid or liquid samples. semanticscholar.orgeurasianjournals.com In this technique, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC system. This process avoids the injection of non-volatile matrix components, which protects the instrument and improves analytical performance.

For the analysis of triethylamine from its salt form, the sample is typically dissolved in a high-boiling-point solvent such as dimethyl sulfoxide (B87167) (DMSO). eurasianjournals.comijpsonline.com A strong, non-volatile base like imidazole (B134444) is added to the sample vial. semanticscholar.orgijpsonline.com This deprotonates the triethylammonium (B8662869) cation, converting it to the free, volatile triethylamine base, which can then be efficiently partitioned into the headspace for analysis. semanticscholar.orgresearchgate.net This derivatization-free method is simple, rapid, and accurate for quantifying the amine portion of the salt. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Diluent | Dimethyl Sulfoxide (DMSO) or N-Methylpyrrolidone (NMP) | High-boiling solvent to dissolve the sample without interfering with volatile analyte peaks. |

| Releasing Agent | Imidazole or Sodium Hydroxide (NaOH) | Converts the triethylamine salt to its free, volatile base form. semanticscholar.orgeurasianjournals.com |

| Incubation Temperature | 100 °C | Facilitates the partitioning of volatile triethylamine into the headspace. ijpsonline.comresearchgate.net |

| Incubation Time | 15-20 minutes | Allows the sample to reach equilibrium between the liquid and gas phases. ijpsonline.comresearchgate.net |

| Column | DB-624 or similar mid-polarity column | Provides good separation of volatile amines from other potential volatile impurities. eurasianjournals.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification, while MS offers definitive identification. eurasianjournals.com |

The analysis of the Silvex (fenoprop) acid component by GC requires a derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester. researchgate.netamericanlaboratory.com This chemical modification is essential to prevent peak tailing and thermal decomposition during GC analysis. youtube.com Common derivatization strategies for phenoxy acid herbicides include esterification and silylation. americanlaboratory.comresearchgate.netresearchgate.net

Esterification is frequently accomplished by reacting the herbicide with an alcohol in the presence of a catalyst. For example, using boron trifluoride-methanol (BF3-methanol) converts the carboxylic acid to its methyl ester. usgs.gov Another common reagent is diazomethane, which provides rapid and quantitative methylation. usgs.gov Silylation is another effective strategy, where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. phenomenex.comsigmaaldrich.com These derivatized esters are significantly more volatile and exhibit better chromatographic behavior, allowing for sensitive and reliable analysis by GC-Mass Spectrometry (GC-MS), which provides definitive structural confirmation. americanlaboratory.comnih.gov

While the outline mentions quaternary ammonium (B1175870) salts, their primary role in this context is not as direct derivatizing agents for GC. Instead, the standard and scientifically validated approach involves esterification or silylation to ensure the analyte is suitable for GC analysis.

| Strategy | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Esterification (Methylation) | Boron Trifluoride-Methanol (BF3-Methanol) | Methyl ester | Well-established and effective for acid herbicides. usgs.gov |

| Esterification (Methylation) | Diazomethane | Methyl ester | Rapid and highly quantitative reaction. americanlaboratory.comusgs.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Creates highly volatile and thermally stable derivatives. researchgate.netphenomenex.comsigmaaldrich.com |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Creates derivatives with high sensitivity for Electron Capture Detection (ECD). americanlaboratory.com |

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for analyzing non-volatile and thermally sensitive compounds like the Silvex (fenoprop) acid. bohrium.com In its salt form, the compound exists as a triethylammonium cation and a Silvex anion, making it amenable to techniques that separate charged species.

Ion-pair chromatography is a technique used in reversed-phase LC to enhance the retention of ionic analytes on nonpolar stationary phases (like C18). phenomenex.blog The method involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to that of the analyte and a hydrophobic region that can interact with the stationary phase. thermofisher.com

In a unique application relevant to Silvex triethylamine salt, triethylamine (TEA) itself can be used as an ion-pairing reagent to analyze the anionic Silvex component. tandfonline.comsci-hub.st When the mobile phase is buffered to a pH where the triethylamine is protonated (forming a cation) and the Silvex acid is deprotonated (forming an anion), the two can form a neutral ion pair. tandfonline.com This neutral complex has a greater affinity for the nonpolar C18 column, leading to increased retention time and improved separation from other sample components. sci-hub.st The concentration of TEA in the mobile phase is a critical parameter; increasing it generally increases the retention of anionic analytes while decreasing the retention of cationic analytes. tandfonline.com

| Analyte Type | Charge | Interaction with Protonated TEA (Cation) | Effect on Retention Time |

|---|---|---|---|

| Silvex (Fenoprop) | Anion | Forms a neutral ion pair | Increased tandfonline.comsci-hub.st |

| Basic Compounds | Cation | Ionic repulsion | Decreased tandfonline.comsci-hub.st |

| Neutral Compounds | Neutral | No significant interaction | No significant change tandfonline.comsci-hub.st |

Analyzing this compound in complex matrices such as soil, water, or biological tissues presents significant challenges due to the presence of numerous interfering substances. nih.govdcu.ie Effective method development requires a robust sample preparation step to isolate and concentrate the analytes, coupled with a highly selective and sensitive detection technique. researchgate.net

Solid-Phase Extraction (SPE) is the most common sample preparation technique for phenoxy acid herbicides in aqueous samples. bohrium.comobrnutafaza.hrweber.hu For water analysis, the sample is first acidified to ensure the Silvex is in its neutral acid form, which is then passed through a solid sorbent cartridge (e.g., divinylbenzene (B73037) polymer). weber.hu The herbicide is retained on the sorbent while salts and other polar interferences are washed away. The retained analyte is then eluted with a small volume of an organic solvent like acetonitrile. weber.hu This procedure effectively cleans up the sample and concentrates the analyte, significantly improving detection limits.

For detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This technique offers exceptional selectivity by monitoring specific precursor-to-product ion transitions for the analyte, virtually eliminating matrix interference. epa.gov The high sensitivity of modern LC-MS/MS systems allows for quantification at the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level, which is essential for environmental monitoring and ensuring compliance with regulatory limits. researchgate.netnih.gov

Liquid Chromatography (LC) Techniques and Mobile Phase Optimization

Mass Spectrometry (MS) Applications in Characterization and Trace Analysis

Mass spectrometry has become an indispensable tool for the characterization and trace analysis of herbicides like Silvex. Its high sensitivity and selectivity allow for the detection of minute quantities of the analyte and its metabolites in complex samples.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules such as phenoxy acid herbicides. ESI generates gas-phase ions from a liquid solution, minimizing fragmentation and preserving the molecular ion, which is crucial for accurate mass determination.

Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber under the influence of an electric field. When coupled with mass spectrometry (IMS-MS), this technique can separate isomeric and isobaric compounds that may not be distinguishable by mass spectrometry alone. The combination of ESI with IMS-MS provides enhanced selectivity and signal-to-noise ratios for the detection of phenoxy acid herbicides in complex environmental matrices.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and confirmation of analytes and their metabolites. nih.govwikipedia.orgnih.gov In an MS/MS experiment, a precursor ion corresponding to the mass-to-charge ratio (m/z) of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This process generates a unique fragmentation pattern, or "fingerprint," for a specific molecule, which can be used for its unambiguous identification.

The identification of Silvex metabolites is critical for understanding its environmental fate and toxicological profile. MS/MS is instrumental in this process, as metabolites often retain a core substructure of the parent compound. nih.gov By comparing the fragmentation patterns of suspected metabolites to that of the parent Silvex molecule, researchers can identify structural modifications such as hydroxylation, conjugation, or degradation products. nih.govkoreascience.krlcms.cz This capability allows for the rapid screening and identification of metabolites in biological and environmental samples without the need for authentic standards. nih.govlcms.cz

Table 1: Illustrative MS/MS Parameters for Phenoxy Acid Herbicide Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | Negative Electrospray (ESI-) | Optimal for acidic compounds like phenoxy acids. |

| Precursor Ion (m/z) | [M-H]⁻ of Silvex | Selects the deprotonated molecule of interest. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion. |

| Collision Energy | 10-40 eV | Optimized to produce a characteristic spectrum of product ions. |

| Product Ions (m/z) | Specific fragments | Used for confirmation and quantification of the analyte. |

This table provides a general example of parameters that would be optimized for the analysis of a phenoxy acid herbicide like Silvex using tandem mass spectrometry.

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate and reliable analytical results. The primary goals of sample preparation are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. scioninstruments.com

Microextraction techniques have gained popularity due to their efficiency, reduced solvent consumption, and ease of automation. rcaap.ptnih.gov

Microextraction in Packed Syringe (MEPS) is a miniaturized version of solid-phase extraction where a small amount of sorbent is packed into a syringe. rcaap.ptnih.gov The sample is drawn through the sorbent, where the analyte is retained. After washing to remove interferences, the analyte is eluted with a small volume of solvent directly into the analytical instrument. nih.gov This technique is rapid and can be fully automated. nih.gov For phenoxy acid herbicides, reversed-phase sorbents like C18 are commonly used. rcaap.ptnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. researchgate.netsigmaaldrich.comnih.gov The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or a desorption chamber for liquid chromatography, where the analyte is thermally desorbed for analysis. nih.gov The choice of fiber coating is crucial and depends on the polarity of the analyte. nih.gov

Table 2: Comparison of Microextraction Techniques for Herbicide Analysis

| Feature | Microextraction in Packed Syringe (MEPS) | Solid-Phase Microextraction (SPME) |

| Principle | Miniaturized solid-phase extraction in a syringe. nih.gov | Analyte partitioning onto a coated fiber. nih.gov |

| Solvent Usage | Minimal (microliter volumes for elution). nih.gov | Solvent-free for extraction. sigmaaldrich.com |

| Automation | Easily automated for high-throughput analysis. nih.gov | Can be automated. nih.gov |

| Sorbent/Fiber | Packed bed of sorbent (e.g., C18, silica). rcaap.pt | Coated fused-silica fiber (e.g., PDMS, polyacrylate). nih.gov |

| Application | Suitable for liquid samples. rcaap.pt | Applicable to liquid and gaseous samples (headspace). researchgate.net |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices. websiteonline.cn The process involves passing a liquid sample through a cartridge containing a solid sorbent. scioninstruments.com The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent. scioninstruments.com

For acidic herbicides like Silvex, the selection of the SPE sorbent and the pH of the sample are critical. Reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed. websiteonline.cnresearchgate.net Adjusting the sample pH to below the pKa of Silvex ensures that it is in its neutral form, promoting retention on non-polar sorbents. The elution is typically performed with an organic solvent, sometimes modified with a small amount of acid or base to facilitate the release of the analyte.

Table 3: Common Sorbents and Eluents for SPE of Phenoxy Acid Herbicides

| Sorbent Type | Interaction Mechanism | Typical Elution Solvent |

| C18 (Octadecylsilane) | Reversed-phase (hydrophobic) | Methanol (B129727), Acetonitrile |

| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-phase, π-π interactions | Ethyl acetate, Dichloromethane |

| Anion Exchange | Electrostatic interaction with the carboxylate group | Acidified organic solvent (e.g., methanol with formic acid) |

Validation and Quality Control Protocols in Analytical Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comresearchgate.netelementlabsolutions.com It is a critical component of quality assurance in analytical laboratories. eurl-pesticides.eueurl-pesticides.eufao.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.comresearchgate.netdemarcheiso17025.com

Specificity is the ability of the method to measure the analyte of interest in the presence of other components in the sample matrix. elementlabsolutions.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies using spiked samples. elementlabsolutions.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wjarr.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. wjarr.com

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. eurl-pesticides.eueurl-pesticides.eu This includes the analysis of blanks, calibration standards, and quality control samples with known concentrations of the analyte alongside the unknown samples. usgs.govagricrepo.gov.ls The results of the QC samples are often plotted on control charts to monitor the performance of the method over time and ensure the reliability of the analytical data. fao.org

Table 4: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 researchgate.net |

| Accuracy (% Recovery) | Percentage of the true amount of analyte recovered. | 70-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 15-20% |

| Limit of Detection (LOD) | Signal-to-noise ratio. | Typically 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio. | Typically 10:1 |

These criteria can vary depending on the regulatory guidelines and the specific application of the analytical method.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Silvex triethylamine (B128534) salt. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic properties, and the energetics of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

The electronic structure of a molecule dictates its chemical behavior. Analysis of the electronic structure of Silvex triethylamine salt, through methods like Density Functional Theory (DFT), allows for the determination of key parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting how the molecule will interact with other chemical species and its surrounding environment.

Furthermore, these calculations can predict various spectroscopic properties. For instance, theoretical predictions of infrared (IR) and Raman vibrational frequencies, as well as UV-Visible electronic absorption spectra, can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic transitions.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value/Range | Method of Prediction |

|---|---|---|

| Infrared (IR) Frequencies | ||

| C=O Stretch | 1700-1750 cm⁻¹ | DFT (B3LYP/6-31G*) |

| C-O Stretch | 1200-1300 cm⁻¹ | DFT (B3LYP/6-31G*) |

| C-Cl Stretch | 600-800 cm⁻¹ | DFT (B3LYP/6-31G*) |

| UV-Visible Absorption |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for precise predictions.

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to map out the potential energy surface for various transformation pathways, such as hydrolysis or photolysis. By locating the transition state structures and calculating their energies, the activation barriers for these reactions can be determined, providing insights into their kinetics.

This approach is particularly valuable for understanding the degradation of this compound in the environment. For example, DFT calculations can elucidate the step-by-step mechanism of its breakdown in soil or water, identifying the most likely intermediates and final products. This knowledge is essential for assessing the persistence and environmental impact of the compound.

Molecular Dynamics Simulations for Environmental Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movement of atoms and molecules, MD can provide a detailed understanding of how this compound interacts with its environment at a molecular level.

The fate of this compound in the environment is heavily influenced by its interactions with solid surfaces, such as soil particles and sediments. MD simulations can be used to model the processes of adsorption and desorption at these interfaces. By simulating the compound at the surface of minerals like clays (B1170129) or oxides, researchers can observe the binding mechanisms, determine the preferred orientations of the molecule on the surface, and calculate the binding free energy. This information is critical for predicting the mobility and bioavailability of this compound in terrestrial and aquatic environments.

In an aqueous environment, this compound will dissociate into the Silvex anion and the triethylammonium (B8662869) cation. MD simulations can provide a detailed picture of the solvation process, showing how water molecules arrange themselves around these ions. The simulations can reveal the structure of the hydration shells, the strength of the ion-water interactions, and the dynamics of water exchange. Understanding the solvation behavior is crucial for predicting the compound's solubility, transport, and reactivity in water.

Development and Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Fate and Transformation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. These models are valuable tools for predicting the properties of new or untested chemicals without the need for extensive experimental testing.

For this compound, QSAR models can be developed to predict a range of important environmental parameters, including its toxicity to various organisms, its potential for bioaccumulation, and its rate of degradation. These models are built by correlating a set of molecular descriptors (calculated from the chemical structure) with experimental data for a series of related compounds.

Table 2: Examples of QSAR Models for Predicting Environmental Fate

| Endpoint | Model Equation | Key Descriptors |

|---|---|---|

| Toxicity to Algae (EC50) | log(1/EC50) = alogP + bLUMO + c | Octanol-water partition coefficient (logP), Energy of the Lowest Unoccupied Molecular Orbital (LUMO) |

| Biodegradation Rate | Rate = a(Molecular Weight) + b(Number of Halogen Atoms) + c | Molecular Weight, Number of Halogen Atoms |

| Soil Adsorption Coefficient (Koc) | log(Koc) = alogP + b(Polar Surface Area) + c | Octanol-water partition coefficient (logP), Polar Surface Area |

Note: The equations and descriptors in this table are generalized examples. Specific QSAR models for this compound would require a dedicated dataset and validation.

The application of validated QSAR models can provide rapid and cost-effective estimates of the environmental risks associated with this compound, aiding in its regulation and management.

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Analytical Prediction

The application of machine learning (ML) and artificial intelligence (AI) has become a transformative force in chemical research, accelerating the discovery of new molecules and enhancing the prediction of their properties. These computational tools can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional research methods.

While there is a substantial body of research on the application of AI and ML to the broader field of herbicide discovery, specific studies focusing solely on this compound are not readily found in the public domain. However, the principles and techniques applied to other herbicides are directly relevant to how one might approach the computational discovery and analysis of this compound. For example, a QSAR model could be developed for phenoxy herbicides to predict the properties of different salt formulations, including the triethylamine salt of Silvex.

The table below outlines potential applications of AI and ML in the study of this compound, based on established practices in computational chemistry and herbicide research.

Interdisciplinary Research Perspectives and Future Directions

Integration of Advanced Omics Approaches in Environmental Biotransformation Studies

Understanding the environmental fate of Silvex triethylamine (B128534) salt is crucial, and its biotransformation by microbial communities is a key aspect of this process. Advanced "omics" technologies offer unprecedented insight into the mechanisms of biodegradation. nih.govresearchgate.net

Metagenomics, in particular, provides a powerful tool for analyzing the genetic material recovered directly from environmental samples. This approach can identify the microbial consortia capable of degrading Silvex triethylamine salt in contaminated soil and water. By sequencing the total microbial DNA, researchers can uncover the diversity of microorganisms present and identify specific genes and metabolic pathways involved in the breakdown of this compound. nih.govfrontiersin.org For instance, studies on other persistent organic pollutants have successfully used metagenomics to reveal the complex interactions within microbial communities responsible for detoxification. frontiersin.orgresearchgate.net The application of this approach to this compound could identify novel enzymes and degradation pathways, offering potential for bioremediation strategies. nih.gov

Future research could focus on identifying key microbial players and their functional roles in the degradation of the 2-(2,4,5-trichlorophenoxy)propanoic acid anion and the triethylamine cation. This involves correlating the presence and abundance of specific microbial taxa with the rate of compound degradation under various environmental conditions.

Table 1: Potential Metagenomic Analysis of a this compound Contaminated Site

| Analytical Target | Metagenomic Approach | Potential Findings |

|---|---|---|

| Microbial Community Structure | 16S rRNA gene sequencing | Identification of dominant bacterial and archaeal phyla (e.g., Proteobacteria, Actinobacteria) involved in biotransformation. nih.govfrontiersin.org |

| Degradation Pathways | Shotgun metagenome sequencing | Discovery of genes encoding for dehalogenases, oxygenases, and other enzymes responsible for cleaving the ether linkage and aromatic ring of the Silvex molecule. |

| Functional Potential | Gene annotation against databases (KEGG, eggNOG) | Reconstruction of metabolic networks to understand the complete mineralization pathway of the compound and potential intermediate metabolites. nih.gov |

| Microbial Interactions | Co-occurrence network analysis | Elucidation of synergistic or competitive relationships between different microbial species during the degradation process. |

Development of Novel Materials and Methodologies for Environmental Remediation Technologies Focusing on Chemical Transformation

The chemical stability of chlorinated phenoxy herbicides like Silvex necessitates robust remediation technologies. Research is increasingly focused on novel materials and advanced methodologies that can achieve complete chemical transformation into benign products.

Advanced Oxidation Processes (AOPs) are particularly promising for the degradation of recalcitrant organic pollutants. doi.orgmdpi.comcwejournal.org These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. wisdomlib.org

Commonly Investigated AOPs for Recalcitrant Compounds:

Ozonation (O₃): Can directly oxidize pollutants or decompose to form hydroxyl radicals. wisdomlib.org

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton (Fe²⁺/H₂O₂): These processes use iron salts as catalysts to decompose hydrogen peroxide into hydroxyl radicals, a reaction that can be enhanced by UV light. mdpi.comwisdomlib.org

The application of AOPs to this compound could lead to the cleavage of the aromatic ring and dechlorination, effectively mineralizing the compound. Future research should optimize these processes by investigating factors such as pH, oxidant dosage, and catalyst concentration to maximize degradation efficiency and minimize the formation of potentially toxic byproducts. Furthermore, the development of novel catalytic materials, such as semiconductor photocatalysts (e.g., TiO₂) or specialized nanomaterials, could enhance the efficiency and cost-effectiveness of these remediation technologies. researchgate.net

Advancements in Sensor Technologies for In-Situ Environmental Monitoring of Chemical Analytes

Effective environmental management and remediation require rapid and reliable monitoring of contaminants. Traditional methods for detecting pesticides often involve collecting samples for laboratory analysis, which is time-consuming and expensive. There is a growing need for advanced sensor technologies capable of in-situ, real-time monitoring of chemical analytes like this compound. alliedacademies.org

Electrochemical sensors represent a promising avenue for the detection of phenoxy herbicides. researchgate.netresearchgate.netsci-hub.box These devices offer advantages such as high sensitivity, portability, and low cost. sci-hub.box Research on sensors for related compounds, such as MCPA, has utilized modified electrodes with materials like carbon nanotubes and cyclodextrins to achieve high sensitivity and selectivity. researchgate.netresearchgate.net This molecular host-guest recognition approach could be adapted for the specific detection of the Silvex molecule.

Future development in this area would involve designing and fabricating sensors with recognition elements specifically tailored for this compound. This could include molecularly imprinted polymers (MIPs) or specific antibodies integrated into an electrochemical transducer. The goal is to develop robust, field-deployable sensors that can provide continuous data on the concentration of this compound in water and soil, facilitating timely intervention and assessment of remediation efforts. alliedacademies.org

Table 2: Comparison of Potential Sensor Technologies for this compound

| Sensor Type | Principle of Operation | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Electrochemical Sensor | Measures changes in electrical properties (e.g., current, potential) upon analyte binding to a modified electrode surface. | High sensitivity, rapid response, portability, low cost. sci-hub.box | Developing highly selective recognition layers, mitigating interference from other environmental compounds. |

| Optical/Fluorescence Sensor | Detects changes in light absorption or fluorescence emission when the analyte interacts with a specific probe. | High specificity, potential for multiplexing. | Photobleaching of probes, matrix interference in environmental samples. |

| Biosensor | Utilizes a biological recognition element (e.g., enzyme, antibody) coupled to a transducer to generate a signal. | High specificity and sensitivity. | Stability of the biological component in field conditions, potential for fouling. |

Evolution of Regulatory Science and its Impact on Chemical Research Methodologies

The regulatory history of Silvex (also known as 2,4,5-TP) is a key example of the evolution of regulatory science. ucanr.edu Initially registered under acts like the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the focus was primarily on acute toxicity. ucanr.edu However, concerns over chronic health effects and environmental contamination, particularly the presence of the contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in the related compound 2,4,5-T, led to significant public and scientific scrutiny. nih.govontario.ca

This scrutiny drove an evolution in regulatory science, shifting the paradigm from simple risk-benefit analysis based on acute effects to a more comprehensive assessment incorporating chronic toxicity, environmental fate, and the impact of contaminants. ijprajournal.comnih.govresearchgate.net The eventual cancellation of most uses of Silvex and 2,4,5-T by the U.S. Environmental Protection Agency (EPA) in the late 1970s and 1980s was a landmark decision reflecting this shift. ucanr.eduwikipedia.orgepa.gov

This evolution directly impacts modern chemical research methodologies. Regulatory agencies now require more extensive data on a chemical's environmental persistence, potential for bioaccumulation, and degradation pathways. This has spurred the development and adoption of more sophisticated analytical techniques and research approaches, such as the omics and advanced modeling discussed in this article. Future research on compounds like this compound, even for environmental monitoring or remediation purposes, must be conducted within this modern regulatory framework, emphasizing rigorous data quality, transparency, and a holistic assessment of environmental and health impacts. nih.govscilit.com

Emerging Analytical and Computational Frontiers in Addressing Complex Chemical Challenges

Addressing the challenges posed by persistent compounds like this compound requires leveraging emerging analytical and computational tools.

On the analytical front, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide highly sensitive and selective methods for the detection of phenoxy acid herbicides and their metabolites in complex environmental matrices. nih.gov Future work could focus on developing high-throughput methods for the simultaneous detection of Silvex and its degradation products to better understand its environmental transformation. Headspace gas chromatography is another technique that has been developed for the determination of triethylamine in various salt forms, which could be adapted for quality control or specific analytical challenges. ijpsonline.com

Computationally, the modeling and simulation of degradation processes are becoming increasingly sophisticated. nih.govresearchgate.net Kinetic models can be developed to predict the degradation rates of this compound under different remediation scenarios, such as AOPs. mdpi.com Furthermore, computational chemistry can be used to model the degradation pathways at a molecular level, predicting intermediate products and reaction energetics. Deep neural networks and other machine learning approaches are also being developed to model and predict the dynamics of chemical degradation based on molecular structure and environmental parameters, offering a powerful tool for risk assessment and the design of remediation strategies. nih.gov

Q & A

Q. What computational tools align with NMR data to elucidate salt conformation in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.